![molecular formula C9H10F3NO B1503185 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol CAS No. 1031721-43-3](/img/structure/B1503185.png)
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol
Overview
Description
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TFMP, and it is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
Metalation and Functionalization
- Functionalization of Trifluoromethyl-Substituted Pyridines : The compound 2-(trifluoromethyl)pyridine, closely related to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, can be selectively metalated and subsequently carboxylated or otherwise functionalized at various positions. This process allows the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids, demonstrating the compound's versatility in organic synthesis (Schlosser & Marull, 2003).
Electroluminescence and OLED Applications
- Use in Organic Light-Emitting Devices (OLEDs) : A study involving pyrazol-pyridine ligands, including a derivative similar to 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, demonstrated its application in developing highly efficient orange-red iridium(III) complexes for OLEDs. These complexes exhibit high external quantum efficiency and luminance, signifying the compound's potential in advanced display technologies (Su et al., 2021).
Synthesis of Bi-Heterocyclic Compounds
- Preparation of Bi-Heterocyclic Compounds : The compound facilitated the synthesis of new biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-3-(6-trifluoromethylpyrimidin-4-yl)-propan-1-ones, showcasing its role in creating structurally complex and potentially biologically active molecules (Malavolta et al., 2014).
Spectroscopic and Molecular Studies
- Molecular Organization Studies : In a study examining the molecular organization of related compounds, it was found that the molecular structure of these compounds can vary significantly in different solvents, affecting their properties. This research highlights the importance of solvent interactions in determining the behavior of such compounds (Matwijczuk et al., 2018).
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLZRNRPGIKLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694749 | |
Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol | |
CAS RN |
1031721-43-3 | |
Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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